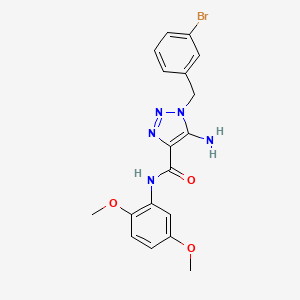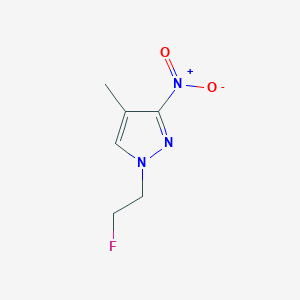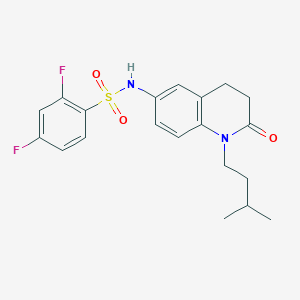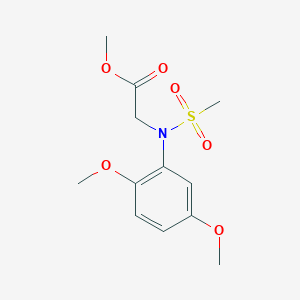
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to have similar effects on the human body. DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This leads to the altered perception and other effects associated with Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate.
Biochemical and Physiological Effects:
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been found to have a number of biochemical and physiological effects on the human body. It has been found to increase heart rate and blood pressure, as well as cause dilation of the pupils. It has also been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to altered perception and other effects.
実験室実験の利点と制限
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have a number of potential applications in the field of neuroscience. However, there are also limitations to its use. Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It also has potential health risks associated with its use, particularly in high doses.
将来の方向性
There are a number of future directions for research on Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the study of the serotonin system in the brain. Further research is also needed to better understand the biochemical and physiological effects of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, as well as its potential health risks.
合成法
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with glycine methyl ester to form the N-acyl glycine. The final step involves the reaction of N-acyl glycine with methylsulfonyl chloride to form Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate.
科学的研究の応用
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects on the human body as mescaline, including altered perception, hallucinations, and changes in mood and behavior. Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has also been found to have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
methyl 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-9-5-6-11(18-2)10(7-9)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDBDITJDBGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)


![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
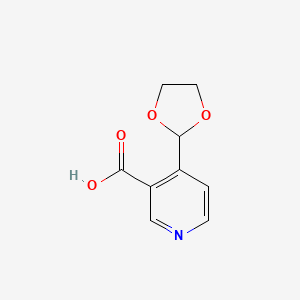
![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)
